5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester

概要

説明

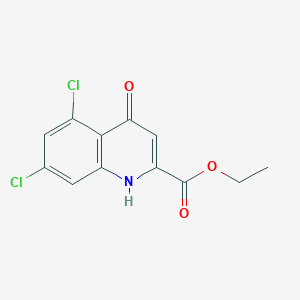

5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester is a chemical compound with the molecular formula C12H9Cl2NO3 and a molecular weight of 286.11 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with chlorine atoms at the 5 and 7 positions, a hydroxyl group at the 4 position, and an ethyl ester group at the 2 position. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester typically involves the reaction of 5,7-dichloro-4-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may include the use of alternative solvents and catalysts to optimize the reaction conditions and reduce costs .

化学反応の分析

Types of Reactions

5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted quinoline derivatives.

科学的研究の応用

Neuropharmacology

One of the most significant applications of 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester is in neuropharmacology. Research indicates that this compound acts as a selective antagonist at the strychnine-insensitive glycine binding site on the NMDA receptor complex. This mechanism is crucial for developing treatments for various neurodegenerative diseases such as:

- Alzheimer's Disease

- Huntington's Disease

- Amyotrophic Lateral Sclerosis (ALS)

Studies have shown that compounds similar to this one can modulate excitatory neurotransmission, potentially offering therapeutic benefits in conditions characterized by excessive excitatory signaling .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research suggests that quinoline derivatives exhibit significant antibacterial activity against various strains of bacteria. The modification of the quinoline structure can enhance its efficacy against resistant bacterial strains, making it a candidate for further development in antibiotic therapies .

Esterification Processes

The synthesis of this compound typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. This process can be optimized using various techniques such as:

- Conventional Heating

- Microwave-Assisted Synthesis

These methods aim to improve yield and reduce reaction times while maintaining product purity .

Alternative Synthetic Routes

Alternative synthetic routes have been explored, including the use of chiral alcohols to produce enantiomerically enriched forms of the compound. This approach may enhance biological activity and selectivity in therapeutic applications .

Neuroprotective Effects

A study conducted on animal models demonstrated that this compound significantly reduced neuronal cell death associated with excitotoxicity. The results indicated a decrease in glutamate-induced cytotoxicity, suggesting its potential use as a neuroprotective agent .

Antibacterial Efficacy

In vitro tests revealed that this compound exhibited potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Summary Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Neuropharmacology | NMDA receptor antagonist | Potential treatment for Alzheimer's and ALS |

| Antimicrobial Activity | Effective against resistant bacterial strains | Significant antibacterial properties observed |

| Synthesis Methods | Esterification and alternative routes | Enhanced yields through microwave-assisted synthesis |

作用機序

The mechanism of action of 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interfere with cellular signaling pathways, contributing to its anticancer properties .

類似化合物との比較

Similar Compounds

- 5,7-Dichloro-2-methylquinoline

- 5,7-Dichloro-4-hydroxyquinoline

- Methyl 4-hydroxyquinoline-2-carboxylate

Uniqueness

5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester is unique due to its specific substitution pattern and the presence of both chlorine atoms and a hydroxyl group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

生物活性

5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester (CAS No. 157848-08-3) is a synthetic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : CHClN O

- Molecular Weight : 286.11 g/mol

- Density : 1.444 g/cm³

- Boiling Point : 410.5°C at 760 mmHg

- Storage Conditions : Sealed in dry conditions at 2-8°C

Antimicrobial Activity

Research has indicated that 5,7-dichloro-4-hydroxy-quinoline derivatives exhibit significant antimicrobial activity. A study demonstrated that these compounds showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it was found to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The cytotoxic effects were evaluated using the MTT assay, revealing dose-dependent responses.

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| HeLa | 25.4 | 24 |

| MCF-7 | 30.1 | 24 |

A study by Popova et al. highlighted that the compound significantly inhibited cell proliferation by inducing cell cycle arrest at the G0/G1 phase, thereby preventing cancer cell division.

Antioxidant Activity

The antioxidant properties of 5,7-dichloro-4-hydroxy-quinoline derivatives have been assessed through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a strong ability to scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 20 |

| ABTS Scavenging | 15 |

Case Studies

-

Antimicrobial Efficacy Study

- A comprehensive study evaluated the antimicrobial efficacy of various quinoline derivatives, including 5,7-dichloro-4-hydroxyquinoline derivatives against clinical isolates. Results indicated a promising antibacterial profile with potential for therapeutic applications in treating infections caused by resistant strains.

-

Cytotoxicity Assessment

- A case study investigated the cytotoxic effects of the compound on prostate cancer cells (PC3). The study revealed that treatment with varying concentrations led to significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent.

-

Antioxidant Mechanism Exploration

- Research focused on elucidating the mechanisms behind the antioxidant activity of this compound found that it effectively chelates metal ions and inhibits lipid peroxidation, thereby protecting cellular components from oxidative damage.

特性

IUPAC Name |

ethyl 5,7-dichloro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)9-5-10(16)11-7(14)3-6(13)4-8(11)15-9/h3-5H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWVWSJNXBGMBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356595 | |

| Record name | Ethyl 5,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157848-08-3 | |

| Record name | Ethyl 5,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。